molecular formula C12H10O2 B7797769 [1,1'-Biphenyl]-3,3'-diol CAS No. 68334-50-9

[1,1'-Biphenyl]-3,3'-diol

Cat. No. B7797769
CAS RN: 68334-50-9
M. Wt: 186.21 g/mol
InChI Key: VZQSBJKDSWXLKX-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-3,3’-diol” is a derivative of Biphenyl, also known as diphenyl, phenylbenzene, 1,1′-biphenyl, lemonene, or BP . It is an organic compound that forms colorless crystals . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .


Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . The chemical structure of biphenyl is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Biphenyl is used as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents . It is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . The biphenyl molecule has a molecular weight of 154.2078 .

Scientific Research Applications

  • Electrochromic Systems : "[1,1'-Biphenyl]-3,3'-diol" derivatives are used in creating electrochromic systems with unique tricolor properties and hysteresis in color change, useful in materials science for developing advanced display and sensor technologies (Ishigaki et al., 2011).

  • Antioxidant Properties : Certain derivatives, like 3,3'-di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol, exhibit significant antioxidant characteristics, applicable in pharmaceutical and polymer industries as antioxidants and polymerization inhibitors (Lucarini et al., 2001).

  • Chirality Probes for Diols : Biphenyl dioxolanes, derived from "[1,1'-Biphenyl]-3,3'-diol", are used as chirality probes in stereochemistry for determining the absolute configuration of non-chromophoric, aliphatic diols, which is essential in synthesizing enantiomerically pure pharmaceuticals (Scafato & Superchi, 2010).

  • Catalysts in Organic Synthesis : Derivatives of "[1,1'-Biphenyl]-3,3'-diol" function as catalysts in various organic synthesis reactions, such as hetero-Diels-Alder reactions, due to their ability to activate carbonyl groups through hydrogen bonding (Unni et al., 2005).

  • Material Building Blocks : "[1,1'-Biphenyl]-3,3'-diol" and its derivatives serve as building blocks in creating materials for pharmaceutical and electronic applications, demonstrating the compound's versatility in material science (Martı́nez-Martı́nez et al., 2017).

  • Magnetic Properties in Copper(II) Complexes : The compound is used in synthesizing trinuclear Copper(II) complexes with unique magnetic properties, applicable in the field of magnetochemistry (Filkale & Gangwar, 2020).

Safety And Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(3-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSBJKDSWXLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031446
Record name 3,3'-Biphenyldiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-3,3'-diol

CAS RN

612-76-0, 68334-50-9
Record name 3,3′-Dihydroxybiphenyl
Source CAS Common Chemistry
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Record name 3,3'-Biphenyldiol
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Record name (1,1'-Biphenyl)-ar,3-diol
Source ChemIDplus
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Record name [1,1'-Biphenyl]-ar,3-diol
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Record name 3,3'-Biphenyldiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-biphenyl]diol
Source European Chemicals Agency (ECHA)
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Record name 3,3'-Biphenol
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Record name 3,3'-BIPHENYLDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
PL Anelli, M Brocchetta, C Maffezzoni, P Paoli… - Journal of the …, 2001 - pubs.rsc.org
Iodination of 1,1′-biphenyl-3,3′,5,5′-tetrol and 1,1′-biphenyl-3,3′-diol with ICl afforded the corresponding 2,2′,4,4′,6,6′-hexaiodo derivatives. Hydrophilic residues aimed at …
Number of citations: 13 pubs.rsc.org
X Liu, X Wang, W Jiang, CR Zhang, L Zhang… - Chemical Engineering …, 2022 - Elsevier
The wastewater containing uranium produced in the mining process is harmful to the environment and life safety due to the inherent biotoxicity and radioactivity of uranium. In this paper, …
Number of citations: 30 www.sciencedirect.com
S Madasani, SR Devineni, NR Chamarthi… - Polycyclic Aromatic …, 2023 - Taylor & Francis
In the present study, a new series of (bis)ureas 11(a–f) and (bis)thioureas 13(a–f) of 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine dihydrochloride (9) has been synthesized. This precursor …
Number of citations: 4 www.tandfonline.com
J Du, C Pu, X Sun, Q Wang, H Niu, D Wu - Polymers, 2023 - mdpi.com
Developing polyimide (PI) fibers with excellent interfacial adhesion and high mechanical properties for the PI fiber-reinforced polymer matrix composites (PFRPs) industry has been …
Number of citations: 7 www.mdpi.com
G Storch, O Trapp - Angewandte Chemie International Edition, 2015 - Wiley Online Library
Asymmetric catalysis using enantiomerically pure catalysts is one of the most widely used methods for the preparation of enantiomerically pure compounds. The separate synthesis of …
Number of citations: 88 onlinelibrary.wiley.com
S Komae, K Sekiguchi, M Suzuki, R Nakayama… - Building and …, 2020 - Elsevier
In indoor environments, the formation of secondary organic aerosols (SOAs) from gaseous volatile organic compounds (VOCs), which may have adverse health effects, has attracted …
Number of citations: 4 www.sciencedirect.com
CP Niu, CR Zhang, WR Cui, SM Yi, RP Liang… - Journal of Hazardous …, 2022 - Elsevier
Uranium is a key element in the nuclear industry and also a global environmental contaminant with combined highly toxic and radioactive. Currently, the materials based on post-…
Number of citations: 59 www.sciencedirect.com
X Wu, P Zhang, Z Yang, S Zhang, H Liu, W Chi… - Polymer …, 2019 - pubs.rsc.org
In contrast to the extensive studies on the cooperative effects of bimetallic olefin polymerization catalysts, less attention has been paid to binuclear rhodium (Rh) catalysts for alkyne …
Number of citations: 4 pubs.rsc.org
J Konieczkowska, H Janeczek, J Małecki, B Trzebicka… - Polymer, 2017 - Elsevier
Novel azosystems possessing chemical architecture that allows for noncovalent attachment of the azobenzene or azopyridine chromophores to poly(ester imide) matrix via hydrogen …
Number of citations: 25 www.sciencedirect.com
M Siebert, G Storch, F Rominger, O Trapp - Synthesis, 2017 - thieme-connect.com
Stereochemically flexible 2,2(-bis(diphenylphosphino)biphenyl (BIPHEP) ligands were modified with chiral α-substituted carboxylic acid auxiliaries in the 3- and 3′-position. The …
Number of citations: 11 www.thieme-connect.com

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